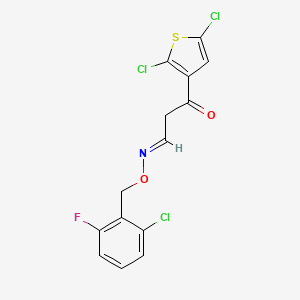

![molecular formula C15H12BrClO3 B3036500 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 345983-02-0](/img/structure/B3036500.png)

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Overview

Description

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound used in a variety of scientific applications. It is a colorless liquid with a faint odor and a melting point of -5.5°C. Due to its low volatility, it is relatively stable in air. 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has been used in the synthesis of various compounds, as well as in the study of the mechanism of action and biochemical and physiological effects of these compounds.

Scientific Research Applications

Synthesis and Chemical Intermediates

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a compound that may have implications in various synthetic pathways and chemical processes. The literature suggests that related aromatic aldehydes and their derivatives play significant roles in pharmaceutical, perfumery, and food flavoring industries. For instance, the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) has been extensively studied due to its importance in these fields. The methodologies for synthesizing these types of compounds are continuously evolving, aiming for more practical and environmentally friendly approaches. A more promising and practical synthesis method of vanillin is highlighted, suggesting the potential for related compounds to follow similar innovative synthetic paths (Tan Ju & Liao Xin, 2003).

Isoxazolone derivatives, which bear structural similarities to the compound , are known for significant biological and medicinal properties. They serve as intermediates for the synthesis of numerous heterocycles and undergo various chemical transformations. The synthesis of these molecules often involves aromatic aldehydes, indicating that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde could potentially be involved in similar chemical pathways (Rima Laroum et al., 2019).

Environmental Considerations and Potential Toxicity

The compound's brominated structure may implicate it in environmental and health considerations, akin to other brominated compounds. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), for example, are known to occur as trace contaminants in brominated flame retardants and are produced during combustion of these chemicals. They possess biological effects similar to their chlorinated counterparts, inducing hepatic enzymes and causing wasting and thymic atrophy in certain animals. The brominated compounds appear to bind to the same cytosolic receptors as the chlorinated analogs, suggesting that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde could potentially exhibit similar interactions (J. Mennear & C. C. Lee, 1994).

Catalytic Oxidation and Applications in Material Science

The review on the catalytic oxidation of lignins into aromatic aldehydes, including vanillin, points to the potential application of similar compounds in the field of material science and environmental chemistry. The process involves various factors like the nature of lignin, oxidant, temperature, and mass transfer, influencing the yield of aldehydes and the process selectivity. This suggests that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde could be part of innovative catalytic processes aimed at transforming organic materials into valuable chemicals (V. Tarabanko & N. Tarabanko, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures often target proteins or enzymes involved in cellular processes .

Mode of Action

Based on its structure, it may interact with its targets through a free radical reaction . The compound could potentially lose a hydrogen atom, forming a radical that can interact with other molecules .

Biochemical Pathways

Similar compounds often affect pathways involving free radical reactions .

Result of Action

The compound’s potential to form radicals suggests it could induce changes in cellular processes .

properties

IUPAC Name |

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVUXKYBJDVHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

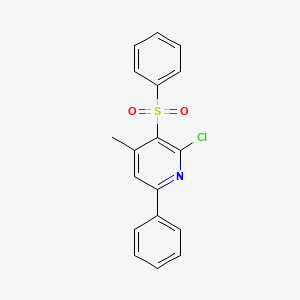

![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)

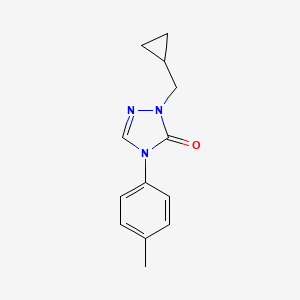

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)

![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

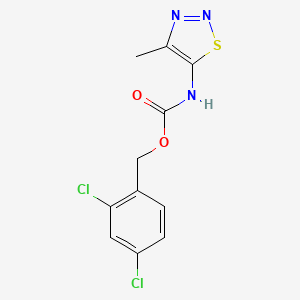

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)

![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3036434.png)

![2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036438.png)